Hosenkoside N
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Hosenkoside N undergoes various chemical reactions typical of glycosides. These include:
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to yield its aglycone and sugar components.
Oxidation and Reduction:
Substitution Reactions: Glycosides like this compound can participate in substitution reactions, particularly at the glycosidic bond.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Hosenkoside N involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . The specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Hosenkoside N is part of a family of baccharane-type glycosides, which include:
- Hosenkoside A
- Hosenkoside B
- Hosenkoside C
- Hosenkoside F
- Hosenkoside M
- Hosenkoside K
- Hosenkoside G
These compounds share similar structures but differ in their glycosidic linkages and sugar components, which contribute to their unique biological activities . This compound is unique due to its specific glycosidic structure and its potent antitumor activity .
Properties
Molecular Formula |
C42H72O15 |
---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O15/c1-22(17-43)7-6-12-42(20-46)16-15-40(4)23(35(42)53)8-9-27-38(2)13-11-28(57-37-34(52)32(50)30(48)25(19-45)56-37)39(3,26(38)10-14-41(27,40)5)21-54-36-33(51)31(49)29(47)24(18-44)55-36/h7,23-37,43-53H,6,8-21H2,1-5H3/b22-7-/t23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41-,42-/m1/s1 |
InChI Key |
BHXUCTIENIBOPM-DWAMTBHSSA-N |
Isomeric SMILES |
C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)CO)/CO |
Canonical SMILES |
CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)CO)CO |
Origin of Product |
United States |
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